N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride
Description
N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a benzothiazole derivative characterized by a fluorinated benzothiazole core, a morpholinoethyl side chain, and a cyclohexanecarboxamide group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2S.ClH/c21-16-6-7-17-18(14-16)27-20(22-17)24(9-8-23-10-12-26-13-11-23)19(25)15-4-2-1-3-5-15;/h6-7,14-15H,1-5,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVISCARODAEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The fluorination at the 6-position of the benzene ring is achieved using appropriate fluorinating agents
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols depending on the specific conditions.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations in Benzothiazole Derivatives
The target compound shares a benzothiazole core with multiple analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:
Structural Insights :
- Fluorine vs.
- Morpholinoethyl Side Chain: This moiety, shared with , enhances solubility and may interact with polar residues in biological targets.
- Carboxamide Variations : The cyclohexanecarboxamide group in the target compound introduces conformational rigidity compared to linear acetamide derivatives (e.g., ), possibly affecting pharmacokinetics.
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt form suggests improved aqueous solubility compared to neutral analogs like ABTB .
- Lipinski’s Rule Compliance : Benzothiazole derivatives often comply with drug-likeness criteria (molecular weight <500, logP <5). The target compound’s molar mass (~469 g/mol, estimated) aligns with these guidelines, similar to .
- Biological Activity : Fluorinated benzothiazoles (e.g., 6-fluoro substituents) are associated with enhanced blood-brain barrier penetration and kinase inhibition, distinguishing them from nitro- or chloro-substituted analogs .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure combining a benzothiazole moiety with a morpholinoethyl group and a cyclohexanecarboxamide core. Its molecular formula is with a molecular weight of approximately 467.96 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃ClFN₃OS |
| Molecular Weight | 467.96 g/mol |
| CAS Number | 1217124-88-3 |
Synthesis
The synthesis typically involves multi-step reactions that include the formation of the benzothiazole core followed by the introduction of the morpholinoethyl group. Key steps include:
- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with a fluorinated benzaldehyde.
- Morpholinoethyl Group Introduction : Nucleophilic substitution reactions to attach the morpholinoethyl group.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.
- Mechanisms :
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell migration and invasion.
- Modulation of inflammatory cytokines such as IL-6 and TNF-α.
Case Study Findings :
In one study, compounds similar to this exhibited IC50 values in the low micromolar range against A431 and A549 cells, indicating potent anticancer properties .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against both gram-positive and gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.
The biological activity is primarily mediated through interactions with specific molecular targets:
- Target Proteins :
- p53: A key regulator in apoptosis.
- Bcl-2 family proteins: Involved in regulating cell death.
- Pathways :
- Activation of apoptotic signaling cascades.
- Inhibition of pro-inflammatory pathways.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Notable Activity |
|---|---|
| N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamide | Antimicrobial properties |
| 6-Amino-benzothiazole derivatives | Anticonvulsant and anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. Key steps include coupling the fluorobenzo[d]thiazole moiety with the morpholinoethyl group via amide bond formation, followed by cyclohexanecarboxamide functionalization. Optimize yields by:
- Using inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates.
- Employing catalysts like EDCI/HOBt for efficient amide coupling .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Verify proton environments (e.g., δ 7.8–8.2 ppm for aromatic protons in benzo[d]thiazole; δ 3.4–3.7 ppm for morpholine protons) .
- Mass Spectrometry : Confirm molecular weight (447.95 g/mol) via HRMS (e.g., [M+H]+ at m/z 448.3) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Preliminary studies suggest dual antimicrobial (e.g., Gram-positive bacteria) and anticancer activity (e.g., kinase inhibition) .
- Assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus: 8–16 µg/mL).
- Anticancer : MTT assays (IC50 values: 10–20 µM in HeLa cells) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, morpholinoethyl substitution) influence bioactivity?
- SAR Insights :
- Fluorine at position 6 : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
- Morpholinoethyl group : Improves solubility and modulates kinase selectivity (e.g., PI3K/AKT pathway) .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Approach :
- Standardize Assay Conditions : Use identical cell lines (e.g., HeLa), passage numbers, and serum concentrations.
- Cross-Validate Data : Employ orthogonal methods (e.g., Western blotting for target engagement alongside MTT assays) .
- Control for Batch Variability : Test multiple synthetic batches to rule out impurity-driven discrepancies .
Q. What advanced techniques are recommended for studying its pharmacokinetic properties?
- Methods :
- Solubility : Use shake-flask method with PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma Protein Binding : Equilibrium dialysis followed by LC-MS quantification .
Q. What strategies mitigate challenges in regioselective synthesis (e.g., competing side reactions)?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
